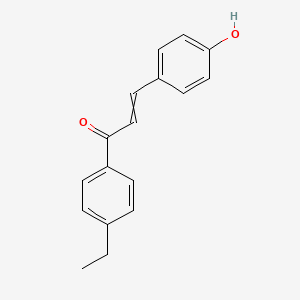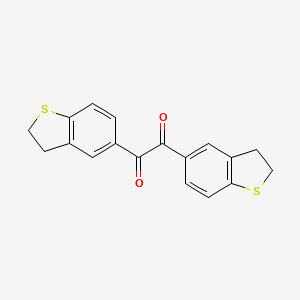![molecular formula C13H16INO B14268217 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 141273-90-7](/img/structure/B14268217.png)
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles It features a unique structure with an iodophenyl group attached to an ethyl chain, which is further connected to a dimethyl-substituted oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodophenylacetic acid, which is a key precursor.
Formation of Intermediate: The 2-iodophenylacetic acid undergoes a series of reactions, including esterification and reduction, to form 2-iodophenylethyl alcohol.
Cyclization: The 2-iodophenylethyl alcohol is then subjected to cyclization with 4,4-dimethyl-2-oxazoline under acidic conditions to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives, such as oxides or ketones, can be obtained.
Reduction Products: Reduced derivatives, such as alcohols or amines, can be synthesized.
Coupling Products: Biaryl compounds or other coupled products can be formed.
科学的研究の応用
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Iodophenylacetic Acid: A precursor in the synthesis of the target compound.
2-Iodophenylacetonitrile: Another iodophenyl derivative with different functional groups.
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: A structurally similar compound with an ethyl group.
Uniqueness
2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of an iodophenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
141273-90-7 |
|---|---|
分子式 |
C13H16INO |
分子量 |
329.18 g/mol |
IUPAC名 |
2-[2-(2-iodophenyl)ethyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H16INO/c1-13(2)9-16-12(15-13)8-7-10-5-3-4-6-11(10)14/h3-6H,7-9H2,1-2H3 |
InChIキー |
UOHKJZUESWRHRM-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)CCC2=CC=CC=C2I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


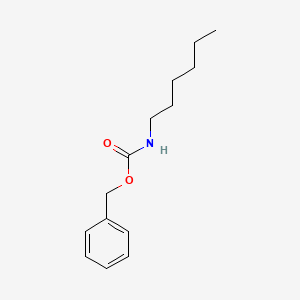
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
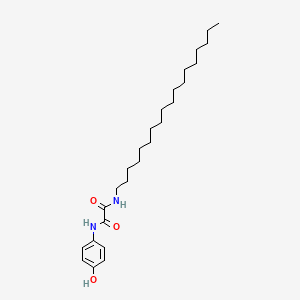
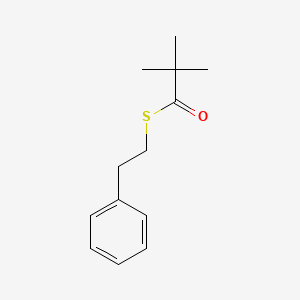
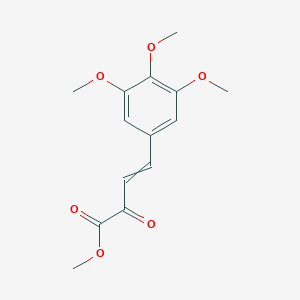
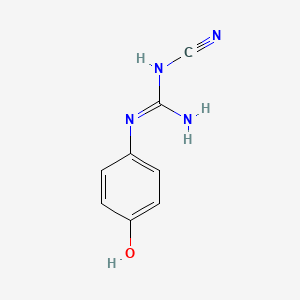
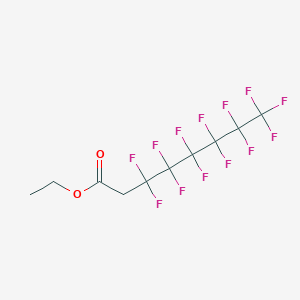
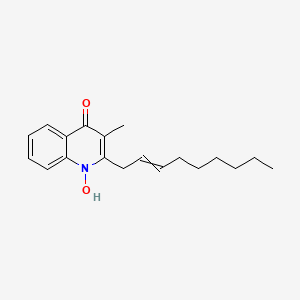
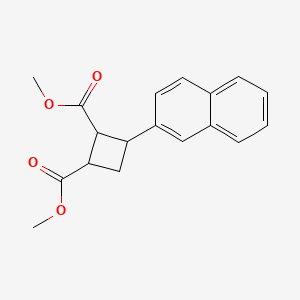
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
